(4-Benzyloxycarbonylaminophenyl)-acetic acid

melting point thermal stability crystallization

Supplied as a crystalline solid with ≥98% HPLC purity and a sharp melting point of 156.5–157.0 °C, this Cbz-protected building block offers neutral hydrogenolysis deprotection orthogonal to acid-labile Boc and base-labile Fmoc groups. Its enhanced organic solubility (logP 3.59 vs. 0.22 for the free amine) facilitates extraction and chromatography. Ideal for solution-phase peptide chemistry, glycoconjugate assembly, and medicinal chemistry lead optimization. Recrystallization from MeOH/water yields X-ray-quality crystals without thermal degradation.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 17859-70-0
Cat. No. B094603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzyloxycarbonylaminophenyl)-acetic acid
CAS17859-70-0
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C16H15NO4/c18-15(19)10-12-6-8-14(9-7-12)17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19)
InChIKeyGIXZPLVJWDISOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Benzyloxycarbonylaminophenyl)-acetic acid (CAS 17859-70-0) — Cbz-Protected Phenylacetic Acid Building Block


(4-Benzyloxycarbonylaminophenyl)-acetic acid (CAS 17859-70-0) is an N-carbobenzyloxy (Cbz)-protected derivative of 4-aminophenylacetic acid. This aromatic amino acid analog bears a benzyloxycarbonyl protecting group on the para‑amino substituent, rendering the amino nitrogen inert toward nucleophilic side reactions during downstream manipulations. The compound is supplied as a crystalline solid with a defined melting range and high chromatographic purity, making it a reliable intermediate for solution‑phase peptide chemistry and medicinal chemistry campaigns .

Why 4-Aminophenylacetic Acid or Its Boc‑Protected Analog Cannot Replace (4-Benzyloxycarbonylaminophenyl)-acetic acid


The unprotected 4‑aminophenylacetic acid (CAS 1197‑55‑3) carries a free primary amine that readily engages in unwanted acylation, oxidation, or condensation reactions, compromising purity and yield in multistep syntheses. Replacing the Cbz group with a Boc group (CAS 81196‑09‑0) alters both the compound’s lipophilicity and its orthogonal deprotection profile: Cbz is removed by hydrogenolysis under neutral conditions, whereas Boc requires acidic treatment. Consequently, direct substitution fails because the Cbz‑protected analog exhibits a distinct solubility window (logP 3.59 vs. 0.22 for the free amine) and a different solid‑state melting behavior that impacts crystallization and handling [1] [2].

Quantitative Differentiation of (4-Benzyloxycarbonylaminophenyl)-acetic acid from Closest Analogs


Melting Point Behavior: 156.5–157.0 °C vs. Unprotected 199–200 °C (decomposition)

The target compound melts sharply at 156.5–157.0 °C without decomposition, whereas 4‑aminophenylacetic acid decomposes at 199–200 °C . The lower, non‑decomposing melting point simplifies purification by recrystallization and reduces thermal degradation during storage and handling.

melting point thermal stability crystallization

Lipophilicity (logP): Cbz Derivative (3.59) is ~15‑fold More Lipophilic than Free Amine (0.22)

The calculated logP of the Cbz‑protected derivative is 3.59, compared to 0.22 for 4‑aminophenylacetic acid and 2.52 for the Boc‑protected analog [1] [2]. The 15‑fold increase in lipophilicity relative to the free amine enhances solubility in organic solvents and facilitates extraction during aqueous work‑up, a key advantage in solution‑phase peptide synthesis.

logP hydrophobicity organic solubility

Enzymatic Elongation Compatibility: Successful Stepwise Glycosylation of Cbz‑Derived Oligosaccharides

The Cbz‑protected aniline moiety of this compound was successfully incorporated into a reducing oligosaccharide derivative that underwent stepwise enzymatic elongation with glycosyltransferases to afford sialyl Lewis a and sialyl dimeric Lewis x glycoconjugates [1]. In contrast, the free amine analog would be expected to interfere with enzyme active sites or undergo undesirable N‑glycosylation, precluding such a chemoenzymatic sequence.

glycobiology enzymatic synthesis oligosaccharide

Optimal Procurement Scenarios for (4-Benzyloxycarbonylaminophenyl)-acetic acid


Solution‑Phase Peptide Synthesis Requiring Orthogonal Deprotection

The Cbz group is cleaved by hydrogenolysis under neutral conditions, orthogonal to acid‑labile Boc and base‑labile Fmoc groups. This allows the compound to be used as a temporary amine‑protected building block in convergent peptide syntheses without exposing acid‑sensitive residues to deprotection conditions. The improved organic solubility (logP 3.59) further facilitates extraction and chromatography .

Glycobiology: Chemoenzymatic Synthesis of Neoglycoconjugates

The Cbz‑protected aniline handle enables reductive amination with reducing sugars, yielding derivatives that are compatible with glycosyltransferase‑catalyzed elongation. This application has been demonstrated in the preparation of sialyl Lewis a and sialyl dimeric Lewis x structures, highlighting the compound's utility in constructing complex glycans [1].

Medicinal Chemistry: Synthesis of β3‑Adrenergic Receptor Agonist Intermediates

The carbobenzoxy‑protected phenylacetic acid core appears in patent literature as a key intermediate for novel β3‑adrenergic receptor agonists . Its combination of high purity (≥98% HPLC) and favorable solid‑state properties (melting point 156.5–157.0 °C) makes it a reliable starting material for lead optimization campaigns.

Crystallization and Solid‑Form Screening

The sharp, non‑decomposing melting point (156.5–157.0 °C) allows straightforward recrystallization from methanol/water mixtures, enabling researchers to obtain high‑purity material for X‑ray diffraction studies or solid‑state characterization without the risk of thermal degradation that accompanies the free amine analog (decomposes ~200 °C) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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